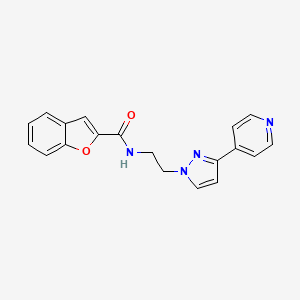

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked via an ethyl spacer to a pyridinyl-pyrazole moiety.

Properties

IUPAC Name |

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-19(18-13-15-3-1-2-4-17(15)25-18)21-10-12-23-11-7-16(22-23)14-5-8-20-9-6-14/h1-9,11,13H,10,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFQBBBPRPXJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core followed by the introduction of the pyrazole and pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step usually involves the coupling of the intermediate with benzofuran-2-carboxylic acid under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The pyrazole moiety is known for its significant anticancer properties. Compounds containing pyrazole derivatives have been extensively studied for their ability to inhibit tumor growth. Research indicates that N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide may exhibit similar effects due to the presence of both the pyrazole and pyridine groups, which are known to interact with various biological targets involved in cancer progression .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives. The incorporation of the pyridine ring can enhance the bioactivity against a range of pathogens. Preliminary evaluations suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in this area .

Anti-inflammatory Effects

Research has shown that compounds with a benzofuran structure often exhibit anti-inflammatory properties. The specific interactions of this compound with inflammatory pathways could provide insights into its potential as an anti-inflammatory agent .

Material Science

Fluorescent Properties

Benzofuran derivatives are noted for their fluorescent characteristics, which can be utilized in various applications such as imaging and sensing technologies. The unique structure of this compound may allow for the development of novel fluorescent materials for use in organic light-emitting diodes (OLEDs) or sensors .

Polymeric Applications

Due to its complex structure, this compound can be integrated into polymer matrices to enhance mechanical and thermal properties. The potential for creating advanced materials with tailored properties opens avenues for industrial applications, including coatings and composites .

Biological Research

Biochemical Pathway Studies

The compound's ability to interact with various biochemical pathways makes it a valuable tool in research aimed at understanding disease mechanisms. Its role as a modulator of specific enzymatic activities could provide insights into metabolic processes and disease states .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with variations in heterocyclic cores, substituents, or functional groups. Key examples include:

N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide

- Structural Differences : Replaces the benzofuran-carboxamide with a sulfamide group and positions the pyridine at C2 instead of C4 .

- The pyridin-2-yl group could alter binding orientation in target proteins.

- Synthesis : Prepared via an SNAr mechanism between 4-bromo-N-(1H-pyrazol-1-yl)aniline and 4-vinylpyridine .

Ethyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate (AB7249)

- Structural Differences : Features a pyridine-3-carboxylate ester instead of benzofuran-2-carboxamide and lacks the ethyl-pyrazole spacer .

- Implications : The ester group may confer lower metabolic stability compared to the carboxamide. The absence of the ethyl-pyrazole linker could limit conformational flexibility.

Ethyl 2-(pyridin-4-yl)thiazole-4-carboxylate (AB7250)

- Structural Differences : Substitutes benzofuran with a thiazole ring and positions the pyridine at C4 .

- Implications : Thiazole’s smaller ring size and sulfur atom may alter electronic properties and bioavailability. The pyridin-4-yl group mirrors the target compound, suggesting shared metal-coordination tendencies.

Data Table: Structural and Functional Comparison

Key Observations from Comparative Analysis

- Functional Group Impact: Carboxamides (target compound) likely improve solubility and target affinity over esters (AB7249, AB7250) due to hydrogen-bond donor capacity.

- Heterocyclic Core : Benzofuran’s fused aromatic system may enhance rigidity and binding selectivity compared to thiazole (AB7250) or pyridine (AB7249).

- Synthetic Routes : The SNAr mechanism used for the sulfamide analog contrasts with esterification or coupling strategies implied for catalog compounds .

Biological Activity

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates several pharmacologically relevant moieties:

- Benzofuran : Known for various bioactivities, including anti-inflammatory and anticancer properties.

- Pyrazole : Recognized for its role in antitumor agents and anti-inflammatory effects.

- Pyridine : Often contributes to the biological activity through interactions with various biological targets.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines effectively. A study reported that certain pyrazole derivatives displayed inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Table 1: Antitumor Activity of Related Pyrazole Compounds

| Compound Name | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole A | BRAF | 0.067 | |

| Pyrazole B | EGFR | 0.95 | |

| Pyrazole C | Aurora-A Kinase | 0.067 |

2. Anti-inflammatory Effects

The benzofuran moiety is particularly noted for its anti-inflammatory properties. Studies have shown that benzofuran derivatives can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1 . The compound's potential to inhibit NF-kB activity further supports its use in treating chronic inflammatory conditions.

Table 2: Inhibition of Pro-inflammatory Cytokines

| Compound Name | Cytokine | Reduction (%) | Reference |

|---|---|---|---|

| Benzofuran Derivative I | TNF-alpha | 93.8 | |

| Benzofuran Derivative II | IL-1 | 98 | |

| Benzofuran Derivative III | IL-8 | 71 |

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have been identified as inhibitors of kinases such as IKK2, which plays a crucial role in inflammatory signaling pathways .

- Cytokine Modulation : The compound's ability to modulate cytokine production suggests potential applications in autoimmune diseases and cancer therapy.

- Cellular Apoptosis Induction : Certain derivatives have shown the ability to induce apoptosis in cancer cells, making them promising candidates for further development .

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of the compound was tested against A549 lung cancer cells, showing significant growth inhibition (IC50 = 49.85 µM). This suggests that modifications to the compound could enhance its anticancer efficacy .

Case Study 2: Anti-inflammatory Potential

Another study highlighted the anti-inflammatory effects of a similar benzofuran derivative, demonstrating a substantial reduction in COX-2 activity without cytotoxic effects on normal cells . This positions the compound as a potential therapeutic agent for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide, and what reagents are critical for achieving high yields?

- Methodological Answer : The compound can be synthesized via a multi-step process. First, benzofuran-2-carboxylic acid is activated using coupling agents like EDCI or HOBt. It is then reacted with a pyridinyl-pyrazole ethylamine derivative under reflux in anhydrous DCM or DMF. Key steps include:

- Amide bond formation : Use of carbodiimide-based coupling agents (e.g., EDCI) to minimize racemization .

- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization from EtOH/2-PrOH to achieve ≥95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming regioselectivity of the pyrazole ring and benzofuran substitution. Pyridin-4-yl protons appear as doublets (δ 8.5–8.7 ppm), while pyrazole protons show coupling constants (J = 2.1–2.4 Hz) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 377.15) .

- X-ray crystallography : Resolves ambiguities in tautomeric forms of the pyrazole ring .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected coupling constants or peak splitting) be resolved during structural analysis?

- Methodological Answer : Contradictions often arise from tautomerism in the pyrazole ring or rotameric equilibria in the ethyl linker. Strategies include:

- Variable-temperature NMR : Reduces dynamic effects; pyrazole tautomers show distinct shifts at low temperatures (e.g., –40°C in CDCl₃) .

- 2D experiments (COSY, NOESY) : Correlates through-space interactions (e.g., NOE between pyridinyl H6 and benzofuran H3) to confirm spatial arrangement .

- Case Study : reports a compound where pyrazole protons at δ 7.45 ppm showed J = 2.1 Hz, confirming 1,3-substitution.

Q. What strategies optimize regioselectivity in pyrazole ring formation during synthesis?

- Methodological Answer : Regioselectivity is influenced by:

- Reaction solvent : Polar aprotic solvents (DMF, DMSO) favor 1,3-substitution via stabilization of transition states .

- Catalysts : CuI or Pd(OAc)₂ in Sonogashira couplings directs substitution to the pyrazole N1 position .

Q. How can conflicting results in biological activity assays (e.g., enzyme inhibition) be systematically addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.